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molecular formula C15H24O2S B8614194 3-(4,8-Dimethylnona-3,7-dien-1-yl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 113873-59-9

3-(4,8-Dimethylnona-3,7-dien-1-yl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No. B8614194
M. Wt: 268.4 g/mol
InChI Key: KYZTYNDZROBZOQ-UHFFFAOYSA-N
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Patent
US04546110

Procedure details

The (E)-β-farnesene containing product of Example 1 (17 g) and liquid sulphur dioxide are sealed in a glass ampoule and stored at ambient temperature for 18 hours. The ampoule is opened after cooling and the excess SO2 is allowed to evaporate. The residue is then chromatographed on Florisil using sequentially hexane, an ether/hexane mixture of increasing concentration in ether, and finally ether, the effluent being monitored by n.m.r. Removal of the solvent under vacuum from the appropriate fractions gives 3-(4,8-dimethyl-3,7-nonadienyl) sulpholene (II) as a straw coloured liquid (9 g, 58%); nD20 1.5080; M+ (m/z as % of base peak): 268 (0.02); δ(CCl4) 1.70 (m, 9H), 2.08 (m, 8H), 3.70 (m, 4H), 5.16 (m, 2H), 5.78 (br, t, 1H). Note: On heating at 180° C. under a vacuum of 1τ the sulpholene regenerates an (E)- and (Z)-β-farnesene mixture in high yield.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]([CH2:5][CH2:6]/[CH:7]=[C:8](/[CH2:10][CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])\[CH3:9])=[CH2:4].[S:16](=[O:18])=[O:17]>>[CH3:9][C:8]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:14])[CH3:15])=[CH:7][CH2:6][CH2:5][C:3]1[CH2:4][S:16]([CH2:1][CH:2]=1)(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
CCC(=C)CC\C=C(/C)\CCC=C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Two
Name
SO2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
to evaporate
CUSTOM
Type
CUSTOM
Details
The residue is then chromatographed on Florisil using sequentially hexane
ADDITION
Type
ADDITION
Details
an ether/hexane mixture
TEMPERATURE
Type
TEMPERATURE
Details
of increasing
CONCENTRATION
Type
CONCENTRATION
Details
concentration in ether
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under vacuum from the appropriate fractions

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(=CCCC=1CS(=O)(=O)CC1)CCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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